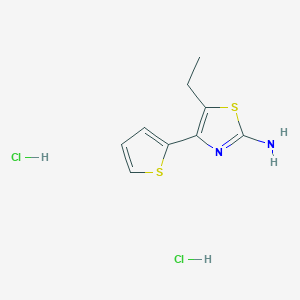

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride

Description

Properties

IUPAC Name |

5-ethyl-4-thiophen-2-yl-1,3-thiazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2.2ClH/c1-2-6-8(11-9(10)13-6)7-4-3-5-12-7;;/h3-5H,2H2,1H3,(H2,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLFYDZOVUVVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Synthetic Procedures

Preparation of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine

The key intermediate, 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine, is synthesized through a multi-step reaction sequence involving:

- Starting from heteroaryl methyl ketones (such as 2-thiophen-2-ylacetyl derivatives).

- Bromination of the methyl ketone to form a bromoketone intermediate using copper(II) bromide (CuBr2) under reflux conditions (100 °C) in ethyl acetate.

- Reaction of the bromoketone with thiourea to cyclize and form the aminothiazole ring, typically indicated by a color change from green to orange and precipitation of the product.

- Isolation of the aminothiazole by filtration and washing to remove excess reagents.

This method (General Procedure 2) provides a robust route to the aminothiazole scaffold with high purity confirmed by LCMS.

Formation of the Dihydrochloride Salt

The free amine is converted into its dihydrochloride salt by treatment with hydrochloric acid under controlled pH and temperature. This can be achieved by:

- Dissolving the aminothiazole in an appropriate solvent (such as ethanol or water).

- Adding hydrochloric acid dropwise to precipitate the dihydrochloride salt.

- Isolating the salt by filtration and drying.

Alternatively, the hydrochloride salt can be formed directly during the synthesis by including hydrochloric acid in the reaction mixture (one-pot synthesis), simplifying the process and improving yield.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination of methyl ketone | CuBr2 (2 eq), EtOAc, reflux 100 °C, 1 h | Formation of bromoketone intermediate |

| Cyclization with thiourea | Thiourea (2 eq), 100 °C, 1 h | Thiazole ring formation |

| Salt formation | HCl (aqueous), controlled pH, room temp | Precipitation of dihydrochloride salt |

These conditions are optimized to ensure high conversion and purity, with reaction monitoring by LCMS and NMR spectroscopy.

Analytical Characterization

- LCMS confirms the molecular weight and purity of intermediates and final product.

- NMR Spectroscopy (1H and 13C) verifies the chemical structure, confirming substitution patterns on the thiazole and thiophene rings.

- HPLC is used to assess the purity of the dihydrochloride salt.

- Melting point and elemental analysis further confirm the identity and quality of the salt.

Research Findings and Optimization

- The one-pot synthesis approach reduces reaction time and material loss by avoiding intermediate isolations.

- The use of copper(II) bromide for bromination is preferred due to its efficiency and cleaner reaction profile.

- The dihydrochloride salt form enhances compound stability and solubility, facilitating handling and downstream applications.

- Structural variations at the 4-position (thiophene ring) and 5-position (ethyl group) have been explored to modulate biological activity, with synthesis methods adaptable to such substitutions.

Summary Table of Preparation Methods

| Preparation Step | Method/Procedure | Key Reagents | Reaction Conditions | Outcome |

|---|---|---|---|---|

| Bromination of methyl ketone | General Procedure 2 | CuBr2, EtOAc | Reflux 100 °C, 1 h | Bromoketone intermediate |

| Cyclization to aminothiazole | General Procedure 2 | Thiourea | 100 °C, 1 h | 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine |

| Formation of dihydrochloride salt | Acid treatment or one-pot synthesis | HCl (aqueous) | Room temperature, pH controlled | 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride |

Chemical Reactions Analysis

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including:

- Oxidation: This process can yield sulfoxides or sulfones.

- Reduction: It can produce thiols or amines, depending on the reducing agents used.

- Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitutions, leading to diverse derivatives.

Biology

In biological research, this compound is utilized in biochemical assays to study enzyme interactions and cellular processes. Its potential as a therapeutic agent is under investigation, particularly regarding its interactions with specific molecular targets involved in disease pathways.

Case Study Example:

A study explored the inhibition of TMEM16A channels using aminothiazole derivatives, including compounds related to thiazole structures similar to 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine. Findings indicated that these compounds could modulate epithelial fluid secretion and have implications in treating conditions like cystic fibrosis and hypertension .

Medicine

The compound is being evaluated for its therapeutic properties , particularly in cancer research and treatment of chronic diseases. Its mechanism of action may involve inhibition or activation of specific enzymes, affecting critical biochemical pathways.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride involves its interaction with specific molecular targets. This compound can bind to proteins and enzymes, altering their activity and function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride, we compare it to structurally or functionally related dihydrochloride salts. The following table synthesizes data from diverse sources:

Key Structural and Functional Differences

Core Scaffolds :

- The target compound features a thiazole-thiophene hybrid system, distinct from the ethylene tetramine backbone of trientine or the thiazolidinedione in pioglitazone. Thiazole derivatives are often explored for antimicrobial or kinase-inhibitory activity, whereas thiophenes are common in materials science and drug design .

- In contrast, azoamidine dihydrochlorides (e.g., V-50) contain azo (-N=N-) and amidine groups, critical for radical generation in polymer chemistry .

Applications :

- Pharmaceutical dihydrochlorides (trientine, pioglitazone) are optimized for bioavailability and target engagement. Trientine’s chelation properties contrast sharply with the undefined pharmacological role of the target compound .

- Biogenic amine dihydrochlorides (putrescine, cadaverine) serve as analytical standards, highlighting the versatility of dihydrochloride salts in diverse fields .

Hazard Profiles: The irritant nature of the target compound aligns with typical thiazole derivatives, whereas sensitizers like S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride pose occupational hazards .

Research Findings and Gaps

- Synthetic Challenges : The dihydrochloride form enhances water solubility, a feature shared with polymerization initiators (e.g., azoamidines) but underutilized in the target compound’s reported studies .

- Comparative studies with pioglitazone-like thiazolidinediones could reveal structural-activity relationships .

Biological Activity

5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride (CAS Number: 1185304-88-4) is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity, synthesis, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring and an ethyl-substituted thiophene moiety, which are known to enhance its chemical properties and biological activities. The molecular formula is with a molecular weight of approximately 283.24 g/mol. Its hydrochloride form improves solubility and stability, making it suitable for various applications in pharmacology and biochemistry .

1. Antimicrobial Activity

Research indicates that compounds similar to 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine exhibit significant antimicrobial properties. For instance, studies on thiazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzyme systems .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Activity Type | Target Organisms |

|---|---|---|

| 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine | Antibacterial | Staphylococcus aureus, E. coli |

| Thiazole Derivative A | Antifungal | Candida albicans |

| Thiazole Derivative B | Antiviral | Influenza virus |

2. Enzyme Inhibition

The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Similar thiazole compounds have demonstrated promising AChE inhibitory activity with IC50 values indicating effective binding affinities .

Case Study: Acetylcholinesterase Inhibition

In a study involving various thiazole derivatives, one compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that structural modifications can enhance bioactivity .

3. Anticancer Properties

Emerging evidence suggests that thiazole derivatives may possess anticancer properties. For example, certain thiazole-based Schiff bases have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These studies highlight the potential of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine in cancer therapeutics .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine | HeLa | TBD |

| Thiazole Derivative C | MCF7 | TBD |

| Thiazole Derivative D | HepG2 | TBD |

The biological activity of 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine is attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that the compound can effectively bind to active sites of enzymes involved in metabolic pathways, thereby inhibiting their activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethyl-4-thiophen-2-yl-thiazol-2-ylamine dihydrochloride, and what are their key intermediates?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones or through thiol-disulfide exchange reactions. A common approach involves reacting 2-aminothiazole precursors with thiophene-substituted aldehydes under acidic conditions. For example, thiadiazole intermediates (similar to those in ) are formed via pH-controlled reactions (pH 7.5) using mercaptoacetic acid and potassium hydroxide, followed by acidification with HCl to precipitate the product . Optimization of solvent systems (e.g., DMF or ethanol) and stoichiometric ratios of reagents is critical to minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR : H and C NMR are used to confirm the thiazole and thiophene ring systems, with characteristic shifts for amine protons (~δ 5–6 ppm) and aromatic carbons (~δ 120–150 ppm).

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely employed for single-crystal structure determination, particularly for resolving ambiguities in stereochemistry .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Cross-referencing NMR data with X-ray results is critical to resolve ambiguities in tautomeric forms or protonation states.

Q. How does the dihydrochloride salt form influence solubility and experimental design?

- Methodological Answer : The dihydrochloride form enhances water solubility compared to the free base, enabling use in aqueous biological assays. Solubility profiles should be tested in buffers (e.g., PBS, pH 7.4) and polar solvents (DMSO/water mixtures). Pre-formulation studies must account for hygroscopicity, which can affect stability during storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Temperature control : Reactions at 40–60°C minimize decomposition of heat-sensitive intermediates (e.g., thiophene derivatives) .

- Catalysis : Use of KCO or EtN as bases in DMF improves cyclization efficiency .

- Purification : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves closely related impurities.

A representative optimization table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 50–60°C | Maximizes cyclization |

| pH (aqueous steps) | 7.0–7.5 | Prevents hydrolysis |

| Solvent | Dry DMF | Enhances reactivity |

Q. How should discrepancies in NMR and X-ray data during structural elucidation be resolved?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ring puckering in thiazoles) or protonation variability. Strategies include:

- Variable-temperature NMR : To detect conformational exchange broadening.

- DFT calculations : Compare experimental C shifts with computed values for candidate tautomers.

- Complementary techniques : Use IR to confirm NH/amine vibrations and X-ray data to validate bond lengths/angles .

Q. What in vitro assay strategies are suitable for evaluating its enzyme inhibition or receptor-binding activity?

- Methodological Answer :

- Kinetic assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition constants () for proteases or kinases.

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry quantifies binding affinity to targets like GPCRs or ion channels.

- Cellular assays : Pair with siRNA knockdown to confirm target engagement in pathways relevant to thiazole bioactivity (e.g., apoptosis modulation) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across different cell lines or assay formats?

- Methodological Answer : Contradictions may stem from off-target effects, metabolic stability, or cell-specific uptake. Mitigation strategies:

- Metabolic profiling : Use LC-MS to identify degradation products in cell lysates.

- Isozyme selectivity panels : Test against related enzymes (e.g., kinase isoforms) to rule out pan-inhibition.

- Orthogonal assays : Validate hits using CRISPR-edited cell lines or ex vivo tissue models .

Methodological Best Practices

Q. What quality control measures are critical for batch-to-batch reproducibility?

- Methodological Answer :

- In-process controls : Monitor reaction progress via TLC or inline IR spectroscopy.

- Salt form verification : Titrimetric analysis (e.g., chloride ion quantification) ensures consistent dihydrochloride stoichiometry.

- Stability studies : Accelerated aging tests (40°C/75% RH) identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.